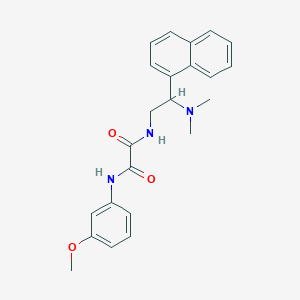

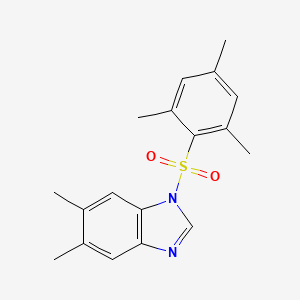

![molecular formula C21H17N3O3S B2522957 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897459-08-4](/img/structure/B2522957.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound with a fusion of benzene and thiazole rings. Benzothiazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the formation of the thiazole ring followed by various functionalization reactions. For example, the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides can be achieved by C-C coupling methodology using Pd(0) catalysis and aryl boronic pinacol ester/acids . Similarly, other derivatives can be synthesized by refluxing benzothiazoles with acetic acid or by reacting 2-aminobenzothiazole with chloroacetyl chloride followed by other reagents .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of hydrogen bonding, which plays a crucial role in their biological activity. For instance, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen bonds with water molecules, which act as a bridge for forming three hydrogen bonds . The nature of these hydrogen bonds can be influenced by the substituents on the benzothiazole moiety.

Chemical Reactions Analysis

Benzothiazole acetamides can undergo various chemical reactions depending on their substituents. The presence of functional groups such as amide, thiazole, and phenyl rings allows for a range of interactions and binding with biological targets. For example, the urease inhibition activity of these compounds is attributed to their ability to bind to the non-metallic active site of the urease enzyme through hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and pKa, are influenced by their molecular structure. The acidity constants (pKa) of these compounds can be determined via UV spectroscopic studies, indicating the protonation states of different nitrogen atoms in the molecules . These properties are essential for understanding the pharmacokinetic and pharmacodynamic profiles of the compounds.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Research in synthetic chemistry has developed numerous approaches for creating complex molecules, including those with benzodiazepines, benzimidazoles, and thiazole derivatives. For example, synthetic strategies have been outlined for the construction of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines and various electrophilic reagents, underscoring the versatility of these frameworks in organic synthesis (Ibrahim, 2011). Such methodologies could potentially be applied to synthesize the compound , given its structural features that resemble those of benzimidazoles and thiazoles.

Biological Activities and Pharmacological Potential

The incorporation of benzimidazole and thiazole moieties into compounds has been extensively studied for various biological activities. Notably, benzimidazole derivatives exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. For instance, compounds containing pseudothiourea as a structural unit have shown considerable biological activities, such as antihypertensive and diuretic effects (Hsu et al., 2005). This suggests that the compound , by virtue of its structural complexity, could also possess notable biological or pharmacological activities.

Applications in Materials Science

In the realm of materials science, especially in optoelectronic materials, compounds with benzimidazole and related heterocycles have shown promise. Quinazolines and pyrimidines, for example, have been applied in electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the potential of heterocyclic compounds in developing novel optoelectronic materials (Lipunova et al., 2018). The unique properties of the compound could make it a candidate for investigation within these applications.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c25-20(22-10-14-6-7-18-19(8-14)27-13-26-18)9-16-12-28-21-23-17(11-24(16)21)15-4-2-1-3-5-15/h1-8,11-12H,9-10,13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVUQJDFQZZTGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

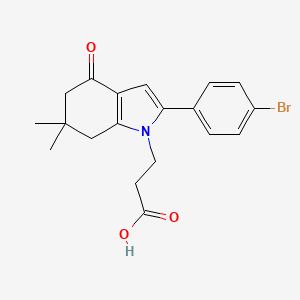

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2522881.png)

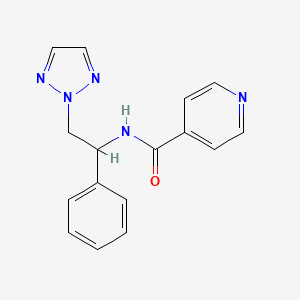

![1-[3-(2-Methoxyphenyl)propyl]piperazine](/img/structure/B2522883.png)

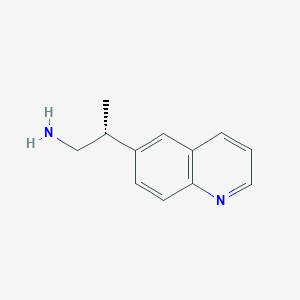

![N-(2-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2522885.png)

![8-fluoro-5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2522886.png)

![5-Chloro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2522889.png)

![3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B2522895.png)